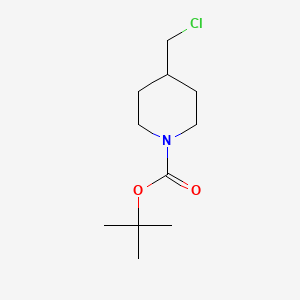

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(chloromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSABEXZMPJSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594745 | |

| Record name | tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479057-79-9 | |

| Record name | tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)piperidine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. The guide delves into its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in the development of active pharmaceutical ingredients (APIs). Drawing from established protocols and safety data, this document is intended to serve as a practical resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile scaffold for constructing complex molecular architectures that can effectively interact with biological targets.[3][4] The introduction of a chloromethyl group at the 4-position of the N-Boc-protected piperidine ring creates a highly valuable and reactive intermediate: this compound. This guide will explore the synthesis, properties, and applications of this pivotal compound.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive chloromethyl substituent.

| Property | Value | Source |

| CAS Number | 479057-79-9 | [2][5] |

| Molecular Formula | C₁₁H₂₀ClNO₂ | [2] |

| Molecular Weight | 233.73 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Boc-4-(chloromethyl)piperidine, 4-Chloromethyl-piperidine-1-carboxylic acid tert-butyl ester | [2] |

| Appearance | White to off-white solid or colorless oil | Commercial Suppliers |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | General Chemical Knowledge |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the chlorination of the readily available precursor, N-Boc-4-piperidinemethanol.

Synthesis of the Precursor: N-Boc-4-piperidinemethanol

N-Boc-4-piperidinemethanol is typically prepared by the reduction of the corresponding carboxylic acid or by the Boc-protection of 4-piperidinemethanol.

Chlorination of N-Boc-4-piperidinemethanol

The conversion of the primary alcohol in N-Boc-4-piperidinemethanol to the corresponding chloride is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6] The reaction proceeds via a nucleophilic substitution mechanism.

Caption: Mechanism of alcohol chlorination using thionyl chloride.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

N-Boc-4-piperidinemethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via a dropping funnel. The addition should be controlled to maintain the reaction temperature below 5 °C. If pyridine is used as a base, it can be added prior to the thionyl chloride.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Reactivity and Synthetic Applications

The chloromethyl group of this compound is a versatile electrophilic handle for a variety of nucleophilic substitution reactions.

O-Alkylation of Phenols

This reagent is widely used for the O-alkylation of phenols to introduce the N-Boc-piperidylmethyl moiety, a common structural element in drug candidates. The reaction is typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).[7][8]

Caption: General workflow for the O-alkylation of phenols.

N-Alkylation of Amines

Similarly, the N-alkylation of primary and secondary amines with this compound provides access to a diverse range of substituted piperidines.[9][10][11] The reaction conditions are analogous to those used for O-alkylation.

Case Study in API Synthesis: Vandetanib

Vandetanib (Caprelsa®) is a tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer.[12] A key step in the synthesis of Vandetanib involves the O-alkylation of a substituted phenol with this compound. This highlights the industrial relevance and importance of this building block.

Analytical Characterization

The purity and identity of this compound are typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques.

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |

| δ 4.10 (br d, J = 13.0 Hz, 2H) | δ 154.8 |

| δ 3.42 (d, J = 6.5 Hz, 2H) | δ 79.6 |

| δ 2.70 (br t, J = 12.0 Hz, 2H) | δ 47.9 |

| δ 1.80-1.70 (m, 3H) | δ 43.8 |

| δ 1.45 (s, 9H) | δ 36.1 |

| δ 1.30-1.20 (m, 2H) | δ 29.8 |

| δ 28.4 | |

| Note: Chemical shifts are referenced to residual solvent signals. Data is compiled from similar structures and may vary slightly.[3][13] |

Safety, Handling, and Storage

Hazard Identification: this compound is expected to be a hazardous substance. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds, such as tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, suggest the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Causes skin irritation and serious eye irritation.[14]

-

May cause respiratory irritation.[14]

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

-

Wash hands thoroughly after handling.[14]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an essential tool for the introduction of the N-Boc-piperidylmethyl moiety into a wide range of molecules. The successful application of this intermediate in the synthesis of APIs like Vandetanib underscores its importance in the drug development pipeline. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher or scientist working in this field.

References

-

(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Available at: [Link]

-

This compound | C11H20ClNO2 | CID 18526116 - PubChem. Available at: [Link]

-

Cas Number 479057-79-9|this compound. Available at: [Link]

-

3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents.

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. Available at: [Link]

-

Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride - PubMed. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. Available at: [Link]

-

N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC - NIH. Available at: [Link]

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.

- CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents.

-

O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution - ResearchGate. Available at: [Link]

-

O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing). Available at: [Link]

-

N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Available at: [Link]

-

Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. MDPI. Available at: [Link]

-

The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Available at: [Link]

-

(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. Available at: [Link]

-

N-Dealkylation of Amines - MDPI. Available at: [Link]

-

N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - NIH. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. Available at: [Link]

- EP0419045B1 - Method for alkylation of phenols, and catalyst therefor - Google Patents.

Sources

- 1. pure.uva.nl [pure.uva.nl]

- 2. This compound | C11H20ClNO2 | CID 18526116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. This compound | 479057-79-9 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. file.medchemexpress.com [file.medchemexpress.com]

The Versatile Building Block: A Technical Guide to tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Medicinal Chemistry

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate, a key bifunctional molecule, has emerged as a critical building block in contemporary drug discovery and development. Its unique structure, featuring a piperidine core protected by a tert-butyloxycarbonyl (Boc) group and a reactive chloromethyl handle, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. The presence of the Boc protecting group allows for selective manipulation of the piperidine nitrogen, while the chloromethyl group serves as a potent electrophile for the introduction of various functionalities through nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the physical and chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties: A Data-Driven Overview

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀ClNO₂ | [1] |

| Molecular Weight | 233.73 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 49-51 °C | |

| Boiling Point | 303.2±15.0 °C (Predicted) | |

| Density | 1.076 g/cm³ | |

| CAS Number | 479057-79-9 | [1][2] |

| Synonyms | 1-Boc-4-(chloromethyl)piperidine, 4-Chloromethyl-piperidine-1-carboxylic acid tert-butyl ester | [1] |

| Storage | Store at room temperature | [2] |

Synthesis and Characterization: From Precursor to Product

The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This process first involves the activation of the primary alcohol, typically by conversion to a tosylate, followed by nucleophilic substitution with a chloride source.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a white solid.

Step 2: Synthesis of this compound

-

Dissolve the purified tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Add a source of chloride ions, such as lithium chloride (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to afford this compound.

Alternatively, the direct conversion of the alcohol to the chloride can be achieved using thionyl chloride (SOCl₂) in the presence of a base like pyridine or triethylamine.[3][4]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

-

¹H-NMR (500 MHz, CDCl₃): δ 4.10-4.25 (m, 2H, -CH₂-N(Boc)-), 3.45 (d, J = 6.5 Hz, 2H, -CH₂Cl), 2.65-2.80 (m, 2H, -CH₂-N(Boc)-), 1.75-1.90 (m, 1H, -CH-), 1.65-1.75 (m, 2H, piperidine CH₂), 1.46 (s, 9H, -C(CH₃)₃), 1.15-1.30 (m, 2H, piperidine CH₂).[5]

-

¹³C-NMR (126 MHz, CDCl₃): δ 154.7, 79.5, 47.9, 43.8, 37.9, 29.9, 28.4.[5]

-

FT-IR (film): νₘₐₓ 2974, 1693, 1423, 1365, 1245, 1168, 775 cm⁻¹. The strong absorption at 1693 cm⁻¹ is characteristic of the Boc-carbonyl stretch.

-

Mass Spectrometry (ESI-TOF): m/z calculated for C₁₁H₂₁ClNO₂ ([M+H]⁺) 234.1255, found 234.1257.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two key functional groups: the Boc-protected nitrogen and the chloromethyl group.

Reactivity of the Chloromethyl Group

The chloromethyl group is a primary alkyl halide and is therefore susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of nucleophiles at the 4-position of the piperidine ring.

Caption: Nucleophilic substitution at the chloromethyl group.

Common nucleophiles that can be employed include:

-

Oxygen nucleophiles: Alcohols and phenols can be used to form ether linkages.

-

Nitrogen nucleophiles: Amines, anilines, and heterocycles can be alkylated to introduce new nitrogen-containing substituents.

-

Sulfur nucleophiles: Thiols can be used to form thioethers.

-

Carbon nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds.

Reactivity of the Boc Protecting Group

The Boc group is a stable protecting group under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the piperidine nitrogen. This allows for subsequent functionalization at the nitrogen atom.

Application in Drug Development: The Case of Vandetanib

A prominent example of the utility of this compound is in the synthesis of Vandetanib, a tyrosine kinase inhibitor used for the treatment of medullary thyroid cancer.[6][7]

In the synthesis of Vandetanib, the chloromethyl group of the piperidine derivative is used to alkylate the phenolic oxygen of a substituted methyl benzoate derivative. This key C-O bond formation is a critical step in assembling the core structure of the drug.

Caption: Role in the synthesis of Vandetanib.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Skin Corrosion/Irritation: May cause skin irritation.[8]

-

Eye Damage/Irritation: May cause serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity and the presence of orthogonal protecting groups make it an ideal starting material for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients. A thorough understanding of its physical and chemical properties, synthesis, and reactivity is crucial for its effective utilization in the development of next-generation therapeutics.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Zellers, S. L., et al. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Available at: [Link]

-

Norris, J. F., & Olmsted, A. W. (1941). tert.-BUTYL CHLORIDE. Organic Syntheses, Coll. Vol. 1, p.144. Available at: [Link]

-

Fallis, A. G., & Brinza, I. M. (2005). Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. The Journal of Organic Chemistry, 70(5), 1930–1933. Available at: [Link]

-

Wells, C. A. (2011). Vandetanib for the treatment of medullary thyroid carcinoma. American Journal of Health-System Pharmacy, 68(21), 2033-2039. Available at: [Link]

Sources

- 1. This compound | C11H20ClNO2 | CID 18526116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. Vandetanib for the treatment of medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate for Advanced Drug Discovery

Core Introduction: A Versatile Piperidine Building Block

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate, often abbreviated as 1-Boc-4-(chloromethyl)piperidine, is a pivotal bifunctional molecule in modern medicinal chemistry. Its structure combines a piperidine ring, a common motif in many pharmaceuticals, with two key functionalities: a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a reactive chloromethyl side chain. This arrangement makes it an ideal synthetic intermediate, or "building block," for introducing the 4-substituted piperidine scaffold into more complex molecules. The Boc group provides a stable, yet easily removable, protection for the piperidine nitrogen, allowing for selective reactions at the chloromethyl position. The chloromethyl group, in turn, acts as a potent electrophile, enabling chemists to connect the piperidine core to various nucleophiles through carbon-carbon or carbon-heteroatom bond formation. This guide provides a comprehensive overview of its properties, synthesis, characterization, and strategic applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The foundation of utilizing any chemical reagent effectively begins with a thorough understanding of its fundamental properties. The molecular weight is a critical starting point for all stoichiometric calculations in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀ClNO₂ | [1][2] |

| Molecular Weight | 233.73 g/mol | [1] |

| 233.74 g/mol | [2] | |

| IUPAC Name | This compound | [1] |

| CAS Number | 479057-79-9 | [1][2] |

| Synonyms | 1-Boc-4-(chloromethyl)piperidine, 4-Chloromethyl-piperidine-1-carboxylic acid tert-butyl ester | [1][2] |

| Physical Form | Solid | [3] |

| Melting Point | 49-51 °C | [3] |

| Boiling Point | 303.2±15.0 °C (Predicted) | [3] |

| Density | 1.076 g/cm³ (Predicted) | [3] |

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved from its corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. The key transformation is the substitution of the hydroxyl group with a chloride atom.

Synthesis Strategy: From Alcohol to Alkyl Chloride

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. The choice of chlorinating agent is critical to ensure high yield and minimize side reactions. A common and effective method involves the use of thionyl chloride (SOCl₂) in the presence of a mild base like pyridine to neutralize the HCl byproduct. This approach is favored for its clean conversion and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Caption: Synthetic pathway from the alcohol precursor.

Detailed Experimental Protocol: Chlorination

This protocol is a representative method and should be performed by trained chemists with appropriate safety precautions in a fume hood.

-

Reaction Setup: To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (1.2 eq) under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with thionyl chloride.

-

Reagent Addition: Add thionyl chloride (1.1 eq) dropwise to the cooled, stirring solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound as a solid.

Analytical Characterization for Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Caption: Standard workflow for analytical characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group (~1.4 ppm), and a doublet for the two protons of the chloromethyl group (-CH₂Cl) at approximately 3.5 ppm. The piperidine ring protons will appear as complex multiplets in the 1.1-4.2 ppm range.[4][5]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 11 carbon atoms. Key signals include the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the chloromethyl carbon (~47 ppm).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass (234.12 g/mol ). The isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a definitive indicator of successful chlorination.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band around 1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the carbamate in the Boc group.

Strategic Applications in Drug Development

The utility of this compound stems from its role as a versatile electrophilic building block. The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties.

Case Study: Intermediate for Vandetanib Synthesis

Vandetanib is a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[6][7] A key step in its synthesis involves the reaction of this compound with a phenolic nucleophile. This reaction, a classic Williamson ether synthesis, perfectly illustrates the strategic use of this building block.

Caption: Use in the synthesis of a Vandetanib intermediate.

In this synthesis, the chloromethyl group serves as an electrophilic handle that is attacked by the deprotonated hydroxyl group of the substituted phenol, forming a stable ether linkage and assembling a significant portion of the final drug's molecular architecture.[6][7] This highlights its value in rapidly building molecular complexity. The Boc group remains intact during this step, protecting the piperidine nitrogen for potential modification later in the synthetic sequence or for deprotection in the final step.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is essential to ensure laboratory safety.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust, vapors, or mist. Avoid contact with skin, eyes, and clothing.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][9]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[3]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a highly valuable and versatile tool for the modern medicinal chemist. Its well-defined reactivity, coupled with the pharmaceutical importance of the piperidine scaffold, makes it an indispensable intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, empowers researchers to effectively leverage this building block in the complex and challenging process of drug discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

Wikipedia. 1-Boc-4-AP. Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

The Royal Society of Chemistry. Syntheses and NMR spectra. The Royal Society of Chemistry. [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

-

precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. precisionFDA. [Link]

Sources

- 1. This compound | C11H20ClNO2 | CID 18526116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound CAS#: 479057-79-9 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to 1-Boc-4-(chloromethyl)piperidine: A Cornerstone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile Piperidine Scaffold

In the landscape of contemporary medicinal chemistry, the piperidine moiety stands as one of the most prevalent heterocyclic scaffolds found in marketed pharmaceuticals. Its conformational pre-organization and ability to engage in key interactions with biological targets make it a privileged structure in drug design. Within the diverse toolkit of piperidine-based building blocks, 1-Boc-4-(chloromethyl)piperidine (tert-butyl 4-(chloromethyl)piperidine-1-carboxylate) has emerged as a particularly valuable and versatile intermediate.

This technical guide offers a comprehensive exploration of 1-Boc-4-(chloromethyl)piperidine, intended for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, robust synthetic methodologies, characteristic reactivity, and pivotal applications, with a focus on providing practical, field-proven insights to empower your synthetic endeavors.

Molecular Structure and Physicochemical Profile

1-Boc-4-(chloromethyl)piperidine is characterized by a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and a chloromethyl substituent at the C4 position. The Boc group serves a crucial dual function: it deactivates the piperidine nitrogen, preventing its unwanted nucleophilic participation in subsequent reactions, and its lability under acidic conditions allows for selective deprotection at a desired stage in a synthetic sequence. The chloromethyl group, a reactive electrophilic handle, is primed for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups.

Key Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 479057-79-9 | [1] |

| Molecular Formula | C₁₁H₂₀ClNO₂ | [2] |

| Molecular Weight | 233.73 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 49-51 °C | |

| Boiling Point | 303.2 ± 15.0 °C (Predicted) | |

| Density | 1.076 g/cm³ (Predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. | General chemical knowledge |

Synthesis of 1-Boc-4-(chloromethyl)piperidine: A Practical Approach

The most direct and common synthesis of 1-Boc-4-(chloromethyl)piperidine involves the chlorination of the corresponding alcohol, 1-Boc-4-(hydroxymethyl)piperidine . This precursor is readily available commercially or can be prepared by the Boc protection of 4-(hydroxymethyl)piperidine. The conversion of the primary alcohol to the chloride is a standard transformation in organic synthesis, with several reagents capable of effecting this change. Thionyl chloride (SOCl₂) is a frequently employed and cost-effective option.

Protocol 1: Synthesis via Chlorination with Thionyl Chloride

This protocol details a representative procedure for the synthesis of 1-Boc-4-(chloromethyl)piperidine from 1-Boc-4-(hydroxymethyl)piperidine.

Reaction Scheme:

Caption: Reactivity of 1-Boc-4-(chloromethyl)piperidine in Sₙ2 reactions.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for the reaction of 1-Boc-4-(chloromethyl)piperidine with a generic nucleophile.

Materials:

-

1-Boc-4-(chloromethyl)piperidine

-

Nucleophile (e.g., a phenol, thiol, amine, or sodium azide)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, if required)

-

A suitable solvent (e.g., DMF, acetonitrile, or THF)

Procedure:

-

Setup: To a solution of the nucleophile (1.0-1.2 eq) in a suitable solvent, add a base (1.2-2.0 eq) if the nucleophile is not already in its anionic form (e.g., for phenols or thiols).

-

Addition of Electrophile: Add a solution of 1-Boc-4-(chloromethyl)piperidine (1.0 eq) in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature or with heating (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Purification: Concentrate the solution and purify the crude product by column chromatography.

Applications in Drug Discovery: The Case of Vandetanib

The practical significance of 1-Boc-4-(chloromethyl)piperidine is powerfully illustrated by its role as a key intermediate in the synthesis of Vandetanib , an oral tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[3][4]

In the synthesis of Vandetanib, the piperidine moiety is introduced via a nucleophilic substitution reaction. While some routes utilize the corresponding tosylate or mesylate of 1-Boc-4-(hydroxymethyl)piperidine, the chloromethyl derivative serves as a readily accessible and reactive electrophile for the same transformation.[2][3][4][5][6][7] The piperidine ring is a critical component of Vandetanib's structure, contributing to its overall conformation and pharmacokinetic properties.

Caption: Role of 1-Boc-4-(chloromethyl)piperidine in Vandetanib synthesis.

Spectroscopic Characterization

Accurate characterization of 1-Boc-4-(chloromethyl)piperidine is essential for confirming its identity and purity. The following are the expected spectroscopic features based on its structure and data from closely related compounds.

-

¹H NMR (in CDCl₃):

-

δ ~4.1 ppm (br d): Protons on the piperidine ring adjacent to the nitrogen (CH₂-N).

-

δ ~3.4 ppm (d): Protons of the chloromethyl group (CH₂Cl).

-

δ ~2.7 ppm (br t): Protons on the piperidine ring adjacent to the nitrogen (CH₂-N).

-

δ ~1.8-1.6 ppm (m): Protons on the piperidine ring (CH₂ and CH).

-

δ ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

δ ~1.2 ppm (m): Protons on the piperidine ring (CH₂).

-

-

¹³C NMR (in CDCl₃):

-

δ ~154.8 ppm: Carbonyl carbon of the Boc group (C=O).

-

δ ~79.5 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~48.0 ppm: Chloromethyl carbon (CH₂Cl).

-

δ ~44.0 ppm: Carbons of the piperidine ring adjacent to the nitrogen (CH₂-N).

-

δ ~38.0 ppm: Methine carbon of the piperidine ring (CH).

-

δ ~30.0 ppm: Carbons of the piperidine ring (CH₂).

-

δ ~28.4 ppm: Methyl carbons of the tert-butyl group.

-

-

IR Spectroscopy:

-

~2970 cm⁻¹: C-H stretching of the alkyl groups.

-

~1690 cm⁻¹: Strong C=O stretching of the Boc group carbamate.

-

~1420 cm⁻¹: C-H bending.

-

~1160 cm⁻¹: C-O stretching.

-

~730 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Expected at m/z 234.1.

-

[M+Na]⁺: Expected at m/z 256.1.

-

A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.

-

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are paramount when handling 1-Boc-4-(chloromethyl)piperidine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Boc-4-(chloromethyl)piperidine is a high-value building block that provides a reliable and efficient means of introducing a functionalized piperidine ring into complex molecules. Its well-defined reactivity, coupled with the stability and convenient deprotection of the Boc group, makes it an indispensable tool for medicinal chemists and synthetic organic chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will undoubtedly facilitate its successful application in the discovery and development of novel therapeutics.

References

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Online]. Available: [Link]

-

Patel, D., et al. (2016). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. RSC Advances, 6(82), 78931-78936. [Online]. Available: [Link]

-

Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. [Online]. Available: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18526116, this compound. [Online]. Available: [Link]

-

Molecules. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2947. [Online]. Available: [Link]

-

Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering. [Online]. Available: [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering (MEBE 2015). [Online]. Available: [Link]

-

Molecules. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Molecules, 21(12), 1693. [Online]. Available: [Link]

-

Molecules. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4811. [Online]. Available: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. [Online]. Available: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C11H20ClNO2 | CID 18526116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 1-BOC-4-AMINOMETHYL-PIPERIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.be [fishersci.be]

An In-depth Technical Guide to tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate: A Cornerstone Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate, a pivotal synthetic intermediate in pharmaceutical research and development. We will delve into its fundamental chemical identity, including its IUPAC name and a comprehensive list of synonyms, and explore its synthesis, focusing on the conversion from its corresponding alcohol precursor. The guide will further elucidate the compound's reactivity, particularly its utility as an alkylating agent in the construction of complex molecular architectures. A significant application in the synthesis of a key intermediate for the oncology drug Vandetanib will be detailed, showcasing its practical importance. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile building block.

Chemical Identity and Nomenclature

This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and bearing a reactive chloromethyl substituent. The Boc group serves to modulate the reactivity of the piperidine nitrogen, preventing it from interfering in reactions targeting the chloromethyl group, and can be readily removed under acidic conditions. This strategic design makes it an invaluable tool for introducing the 4-methylpiperidine scaffold into target molecules.

The definitive IUPAC name for this compound is This compound [1].

Due to its widespread use in organic synthesis, it is known by a variety of synonyms. Understanding these is crucial for effective literature and database searches.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Reference |

| CAS Number | 479057-79-9 | [1] |

| Common Synonyms | 1-Boc-4-(chloromethyl)piperidine | [1] |

| 4-Chloromethyl-piperidine-1-carboxylic acid tert-butyl ester | [1] | |

| tert-Butyl 4-(chloromethyl)tetrahydro-1(2H)-pyridinecarboxylate |

Synthesis and Manufacturing

The most common and logical synthetic route to this compound involves the chlorination of its precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. While direct chlorination using reagents like thionyl chloride is feasible, an alternative and well-documented approach in multi-step syntheses involves the conversion of the alcohol to a better leaving group, such as a tosylate, followed by nucleophilic substitution with a chloride ion. This two-step process often provides cleaner reactions and higher yields.

Below is a detailed, field-proven protocol for the synthesis of a key intermediate for the drug Vandetanib, which utilizes the activation of the hydroxyl group of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This process is analogous to a synthesis of the title compound, with the tosylate acting as a highly effective electrophile, similar to the chloromethyl group.

Experimental Protocol: Synthesis of tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

This protocol details the conversion of the precursor alcohol to its tosylate, a key step that mirrors the activation required for subsequent nucleophilic substitutions.

Materials:

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Ethyl acetate

-

5% Hydrochloric acid (HCl)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0°C using an ice bath.[2]

-

Slowly add p-toluenesulfonyl chloride (1.0 eq) to the cooled solution.[2]

-

Stir the reaction mixture at 5°C for 10 hours, monitoring the progress by thin-layer chromatography (TLC).[2]

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.[2]

-

Wash the organic layer sequentially with 5% HCl, water, and brine.[2]

-

Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

Purify the product by crystallization from an ethyl acetate-hexane mixture to obtain tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a solid.[2]

To obtain the target compound, this compound, a similar procedure would be followed, employing a suitable chlorinating agent, or by subsequent displacement of the tosylate with a chloride source like lithium chloride in an appropriate solvent.

Caption: Synthetic utility of activated N-Boc-4-methylpiperidine derivatives.

Chemical Properties and Reactivity

This compound is an effective alkylating agent. The primary chloride is susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.

O-Alkylation

Phenols and alcohols can be O-alkylated using this compound in the presence of a suitable base to deprotonate the hydroxyl group. This reaction is fundamental in the synthesis of aryl and alkyl ethers, which are common motifs in drug molecules.

A notable example is the synthesis of a key intermediate for Vandetanib, where the tosylated analogue of the title compound undergoes an Sₙ2 reaction with a substituted phenol.[2]

N-Alkylation

Primary and secondary amines readily react with this compound to form the corresponding N-alkylated products. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct.[3] This method is widely employed to link the piperidine scaffold to other nitrogen-containing heterocycles or amine-bearing fragments.

Applications in Drug Discovery and Development

The piperidine moiety is a prevalent structural motif in a vast number of FDA-approved drugs and biologically active compounds. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, lipophilicity, and ability to interact with biological targets. This compound serves as a key building block for introducing this valuable scaffold.

Case Study: Synthesis of a Vandetanib Intermediate

Vandetanib is a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[2] A crucial step in its synthesis involves the coupling of the piperidine moiety to a substituted phenol. The synthesis of the key intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, highlights the utility of an activated N-Boc-4-methylpiperidine derivative.[2][4]

In this synthesis, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a close analogue and common synthetic equivalent of the title chloro-compound, is reacted with a substituted phenol under basic conditions to form the desired ether linkage.[2] This reaction demonstrates the role of the piperidine building block as a key component in the construction of the final drug molecule.

Caption: Key coupling step in the synthesis of a Vandetanib intermediate.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety measures include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Handling: Use only in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined reactivity as an alkylating agent, coupled with the presence of the readily cleavable Boc protecting group, allows for the strategic and efficient introduction of the 4-methylpiperidine scaffold into a wide array of complex molecules. The successful application of its analogues in the synthesis of marketed drugs like Vandetanib underscores its importance to the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist working in the field of drug discovery and development.

References

-

Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2015 International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-15). Atlantis Press. [Link]

-

Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C11H20ClNO2 | CID 18526116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

The Piperidine Nucleus: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to the Biological Activity of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate Derivatives

Abstract

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products, earning it the designation of a "privileged scaffold" in medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a multitude of biological targets. Within the armamentarium of synthetic building blocks, tert-butyl 4-(chloromethyl)piperidine-1-carboxylate stands out as a particularly versatile precursor. The presence of a reactive chloromethyl group, coupled with the protecting tert-butoxycarbonyl (Boc) group on the piperidine nitrogen, provides a synthetically tractable handle for the introduction of this valuable scaffold into a wide array of molecular architectures. This technical guide provides an in-depth exploration of the biological activities of derivatives synthesized from this key intermediate, targeting researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, diverse biological applications, and detailed experimental protocols for the evaluation of these compounds, underscoring the immense potential of this chemical entity in the quest for novel therapeutics.

Introduction: The Strategic Importance of the Piperidine Scaffold

The six-membered saturated heterocycle, piperidine, is a cornerstone of modern medicinal chemistry. Its prevalence in approved drugs is a testament to its favorable physicochemical properties, including good aqueous solubility and metabolic stability, which contribute to desirable pharmacokinetic profiles. The chair-like conformation of the piperidine ring allows for the precise positioning of substituents in either axial or equatorial orientations, facilitating optimal interactions with the binding sites of biological macromolecules such as enzymes and receptors.

This compound is a bifunctional reagent that capitalizes on these advantageous features. The Boc group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions and allowing for selective functionalization at the 4-position. The chloromethyl group is a key reactive moiety, acting as an electrophile that is readily susceptible to nucleophilic substitution. This allows for the covalent attachment of the piperidine scaffold to a diverse range of nucleophiles, including phenols, thiols, amines, and carbanions, thus providing a gateway to a vast chemical space of novel derivatives.

Synthetic Utility: A Gateway to Molecular Diversity

The primary synthetic utility of this compound lies in its ability to undergo nucleophilic substitution reactions. The chloromethyl group is an excellent electrophile for S(_N)2 reactions, enabling the formation of new carbon-heteroatom or carbon-carbon bonds.

A general workflow for the synthesis of derivatives from this starting material is depicted below. This typically involves the reaction of the chloromethylpiperidine derivative with a suitable nucleophile in the presence of a base to yield the desired substituted product. Subsequent deprotection of the Boc group, if required, can be readily achieved under acidic conditions to provide the free piperidine, which can be further functionalized.

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Guide to Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Part 1: The Piperidine Scaffold: A Privileged Framework for Drug Design

The six-membered nitrogen-containing heterocycle, piperidine, stands as a preeminent scaffold in the landscape of medicinal chemistry. Its frequent appearance in a vast array of FDA-approved drugs and biologically active compounds has earned it the designation of a "privileged scaffold".[1][2] This status is not arbitrary; it arises from a unique combination of physicochemical and structural properties that make it exceptionally suitable for drug design. Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals, ranging from treatments for central nervous system (CNS) disorders and cancer to infectious and parasitic diseases.[3][4][5]

The utility of the piperidine ring stems from its ability to present a basic nitrogen atom, which is often crucial for establishing key interactions with biological targets and for modulating physicochemical properties like aqueous solubility.[1] Furthermore, it provides a robust, three-dimensional framework that allows for precise spatial orientation of various substituents to optimize target engagement.[2]

Physicochemical Properties: A Comparative Overview

The subtle differences between saturated heterocycles can have profound impacts on a drug candidate's profile. A comparison between the six-membered piperidine and the five-membered pyrrolidine, another common scaffold, highlights these distinctions.

| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |

| pKa of Conjugate Acid | ~11.22 | ~11.27 | Both are strongly basic, making them largely interchangeable when basicity is the primary goal. The choice may depend on subtle conformational preferences of the protonated form.[1] |

| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is inherently more lipophilic. This property can be leveraged to fine-tune a molecule's cell permeability, solubility, and potential for off-target hydrophobic interactions.[1] |

| Conformation | Prefers a stable 'chair' conformation. | Adopts more flexible 'envelope' and 'twist' conformations. | The relative rigidity of the piperidine chair conformation can be advantageous for locking in a bioactive conformation, potentially increasing potency and reducing off-target effects by minimizing entropic loss upon binding.[1] |

The conformational stability of the piperidine ring is a key asset. It allows medicinal chemists to design molecules with a more defined three-dimensional shape, which is critical for achieving high-affinity and selective interactions with the intricate binding pockets of protein targets.[2]

Part 2: Strategic Synthesis of Piperidine Cores

The development of efficient and versatile synthetic routes to substituted piperidines is a cornerstone of piperidine-based drug discovery. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and overall complexity of the target molecule.

The primary routes can be broadly categorized into two approaches:

-

Hydrogenation of Pyridine Precursors: This is one of the most common and direct methods. It involves the reduction of a substituted pyridine ring to the corresponding piperidine.[3] The reaction can be catalyzed by various heterogeneous catalysts (e.g., PtO₂, Raney-Ni, Ru) or homogeneous catalysts, which can allow for high levels of stereocontrol (asymmetric hydrogenation).[3][6] The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity, especially with multi-substituted pyridines.[3]

-

Intramolecular Cyclization Reactions: These methods build the piperidine ring from an acyclic precursor that already contains the nitrogen atom.[3] This approach offers great flexibility in introducing substituents. Key methods include intramolecular Michael additions, reductive aminations of keto-amines, and radical-mediated cyclizations.[3][7]

Workflow for Synthetic Route Selection

The decision-making process for synthesizing a target piperidine derivative involves weighing factors like precursor availability, desired stereochemistry, and scalability.

Caption: Workflow for selecting a piperidine synthesis strategy.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of a Pyridine Derivative

This protocol describes a general procedure for the reduction of a substituted pyridine to a piperidine using a heterogeneous catalyst, a foundational technique in this field.[3]

Objective: To synthesize 4-phenylpiperidine from 4-phenylpyridine.

Materials:

-

4-phenylpyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Ethanol (anhydrous)

-

Hydrochloric acid (HCl) in diethyl ether

-

Hydrogen gas (H₂) supply with a pressure regulator

-

Parr hydrogenation apparatus or similar pressure vessel

-

Standard laboratory glassware, filtration apparatus (Celite), and rotary evaporator

Procedure:

-

Vessel Preparation: Place 4-phenylpyridine (e.g., 1.0 g, 6.44 mmol) and PtO₂ (50 mg, 5% w/w) into a clean, dry Parr hydrogenation vessel.

-

Solvent Addition: Add anhydrous ethanol (25 mL) to the vessel. The solvent choice is critical; alcohols are common, but acetic acid can be used to increase catalyst activity for resistant substrates.

-

Apparatus Assembly: Securely seal the vessel in the Parr apparatus.

-

Inerting: Purge the vessel with a low-pressure stream of nitrogen or argon three times to remove all oxygen. This is a critical safety step, as hydrogen and oxygen form an explosive mixture.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi). Turn on the mechanical shaker to ensure efficient mixing of the substrate, catalyst, and hydrogen gas.

-

Monitoring: The reaction progress can be monitored by the uptake of hydrogen from the reservoir. The reaction is typically complete when hydrogen uptake ceases (usually 12-24 hours).

-

Depressurization and Purging: Once complete, carefully vent the excess hydrogen gas in a fume hood. Purge the vessel with nitrogen three times to remove any residual hydrogen.

-

Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Evaporation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification/Isolation: The crude product, 4-phenylpiperidine, can be purified by distillation or by converting it to its hydrochloride salt. To form the salt, dissolve the crude oil in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid salt by filtration, wash with cold ether, and dry under vacuum.

Self-Validation: The success of the reaction is confirmed by analytical techniques such as NMR (disappearance of aromatic pyridine signals and appearance of aliphatic piperidine signals) and Mass Spectrometry (confirmation of the correct molecular weight for the product). Purity is assessed by HPLC or GC.

Part 3: Piperidine Derivatives in Action: A Therapeutic Area Deep Dive

The structural versatility of the piperidine scaffold has enabled its application across a multitude of therapeutic areas.[8][9] Here, we explore its role in two major fields: Oncology and Central Nervous System (CNS) disorders.

Oncology

Piperidine moieties are frequently incorporated into anticancer agents, where they can serve as a rigid scaffold to orient pharmacophoric groups, interact directly with the target, or improve pharmacokinetic properties.[4][10] Ten piperidine-containing anticancer drugs have been approved by the USFDA since 2017 alone.[11]

Mechanisms of Action:

-

Kinase Inhibition: Many piperidine derivatives function as inhibitors of protein kinases (e.g., EGFR, ALK, VEGFR, Akt1) that are critical for cancer cell proliferation and survival.[11][12] The piperidine ring often positions key functional groups for optimal interaction within the ATP-binding pocket of the kinase.

-

Apoptosis Induction: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, such as inhibiting IκB kinase (IKKb).[4]

Quantitative Structure-Activity Relationship (SAR) for Anticancer Agents

| Compound Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀ Range | Reference |

| Furan-pyrazole piperidines | Akt1 Kinase | The furan-pyrazole moiety attached to the piperidine nitrogen is crucial for potent inhibition. | 0.02 - 5.3 µM | [12] |

| Benzenesulfonamide-piperidines | VEGFR2 / Topoisomerase II | A benzenesulfonamide group coupled to the piperidine nitrogen enhances dual inhibitory activity. | 13.24 nM (VEGFR2) | [11] |

| Spirooxindolopyrrolidine-piperidinones | FaDu (Hypopharyngeal) | The spirocyclic system and the piperidinone ring are considered key to cytotoxicity and apoptosis induction. | Comparable to Bleomycin | [3] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Akt1)

Objective: To determine the IC₅₀ value of a piperidine-based test compound against the Akt1 kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the target kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

-

Recombinant human Akt1 enzyme

-

Biotinylated substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (piperidine derivative) dissolved in DMSO

-

Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

384-well white microplates

-

Multichannel pipettes and plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Create a serial dilution of the test compound in DMSO. Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).

-

Enzyme Addition: Prepare a solution of Akt1 enzyme in assay buffer and add it to all wells except the 100% inhibition control.

-

Reaction Initiation: Prepare a solution of the substrate peptide and ATP in assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibitors are accurately assessed.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The plate should be covered to prevent evaporation.

-

Signal Detection: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The amount of ATP consumed is directly proportional to the kinase activity. The luminescent signal is inversely correlated with kinase activity.

-

Data Reading: Incubate for 10 minutes to allow the luminescent signal to stabilize, then read the plate on a luminescence-capable plate reader.

-

Data Analysis:

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

Self-Validation: The assay includes positive and negative controls on every plate. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure the data is robust and reliable (a Z' > 0.5 is considered excellent).

Central Nervous System (CNS) Disorders

The piperidine scaffold is a dominant feature in drugs targeting the CNS. Its ability to carry a positive charge at physiological pH facilitates interactions with aminergic G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, which are common targets for antipsychotic and antidepressant drugs.[2][13]

Mechanisms of Action:

-

Receptor Antagonism/Agonism: The 4-benzoylpiperidine fragment, for instance, is a privileged structure for potent 5-HT₂A serotonin receptor antagonists used in atypical antipsychotics.[13]

-

Enzyme Inhibition: In Alzheimer's disease therapy, the piperidine derivative Donepezil acts as a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[4] The benzyl-piperidine group of Donepezil binds effectively to the catalytic site of the enzyme.[4]

Signaling Pathway: Acetylcholinesterase (AChE) Inhibition

Donepezil, a cornerstone of Alzheimer's therapy, exemplifies the role of piperidine derivatives in modulating synaptic neurotransmission. By inhibiting AChE, it increases the concentration and duration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Caption: Mechanism of AChE inhibition by a piperidine derivative.

Part 4: Optimizing Druggability: ADME & Bioisosterism

A molecule's biological activity is only part of the story. For a compound to become a successful drug, it must possess a suitable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The piperidine scaffold significantly influences these properties.

Metabolic Stability: The piperidine ring itself is generally considered metabolically stable.[1] However, the positions adjacent to the nitrogen atom (the α-carbons) can be susceptible to cytochrome P450-mediated oxidation.[14] This is a critical consideration during lead optimization.

Bioisosteric Replacement: When metabolic instability, low solubility, or other undesirable properties are linked to the piperidine ring, medicinal chemists often turn to bioisosteric replacement. A bioisostere is a different functional group that retains the essential biological activity of the original moiety but has altered physicochemical properties.

| Bioisostere | Key Property Changes | Rationale for Use |

| Azaspiro[3.3]heptane | Reduced lipophilicity (logP), improved metabolic stability, presents novel exit vectors for substitution. | To block α-carbon metabolism, improve solubility, and explore new chemical space.[14][15][16] |

| Morpholine | Increased polarity, introduces H-bond acceptor, lower pKa. | To significantly increase aqueous solubility and reduce basicity.[14] |

| Tropane | More rigid, conformationally constrained system. | To lock the molecule into a specific conformation and alter receptor binding profile.[14] |

Workflow for Lead Optimization via Bioisosterism

The decision to replace a piperidine scaffold is driven by specific liabilities identified during preclinical testing.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]